Cas no 80-15-9 (Cumene Hydroperoxide (80%, Technical grade))

Cumene Hydroperoxide (80%, Technical grade) structure
80-15-9 structure
Cumene Hydroperoxide (80%, Technical grade)
80-15-9
C9H12O2
152.190382957458
34202
24854872

Cumene Hydroperoxide (80%, Technical grade) Properties

Names and Identifiers

    • Cumene hydroperoxide
    • Cumene hydroperoxide solution
    • alpha,alpha-Dimethylbenzyl hydroperoxide
    • Cumyl hydroperoxide
    • CHP
    • 2-hydroperoxypropan-2-ylbenzene
    • 1-Mmethyl-1-phenylethylhydroperoxide
    • Cumyl Hydroperoxide (contains ca. 20% Aromatic Hydrocarbon)
    • α,α-Dimethylbenzyl Hydroperoxide (contains ca. 20% Aromatic Hydrocarbon)
    • alpha,alpha-Dimethylbenzylhydroperoxide
    • 1-Methyl-1-phenylethyl hydroperoxide (ACI)
    • Hydroperoxide, α,α-dimethylbenzyl (8CI)
    • 2-Hydroperoxy-2-phenylpropane
    • 2-Phenyl-2-propyl hydroperoxide
    • 2-Phenylpropyl hydroperoxide
    • 7-Cumyl hydroperoxide
    • C 109598
    • CHP 158
    • CHP 5
    • CHP 90
    • CHPO
    • CU 90
    • CU 90L
    • Cumen hydroperoxide
    • Cumenyl hydroperoxide
    • Cumyl hydrogen peroxide
    • H 80
    • Hyperis
    • Hyperiz
    • Isopropylbenzene hydroperoxide
    • Kayacumene H
    • Luperox CU 80
    • Luperox CU 90
    • Norox CHP
    • Percumyl H
    • Percumyl H 18
    • Percumyl H 80
    • Percumyl H 90
    • Peroxan CU 90L
    • PH 80
    • R 239A
    • Trigonox K 80
    • Trigonox K 90
    • Trigonox R 239A
    • Trigonox R 239R
    • α,α-Dimethylbenzyl hydroperoxide
    • α-Cumene hydroperoxide
    • α-Cumyl hydroperoxide
    • +Expand
    • MFCD00002129
    • YQHLDYVWEZKEOX-UHFFFAOYSA-N
    • 1S/C9H12O2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
    • OOC(C)(C)C1C=CC=CC=1
    • 1908117

Computed Properties

  • 152.08400
  • 1
  • 2
  • 2
  • 152.08373
  • 11
  • 115
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • nothing
  • 0
  • 29.5

Experimental Properties

  • 2.41130
  • 29.46000
  • n20/D 1.5210
  • Slightly soluble
  • 100-101 °C/8 mmHg(lit.)
  • -30 ºC
  • <0.03 mmHg ( 20 °C)
  • Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • Miscible with alcohol, acetone, ether, esters, hydrocarbons and chlorinated hydrocarbons. Slightly miscible with water.
  • Colorless to light yellow liquid.
  • Stable. combustible. Strong oxidizer. Incompatible with a variety of organic materials, reacting vigorously or violently with acids, reducing agents, many metals, strong alkalies. Heat sensitive, decomposing explosively.
  • Soluble in ethanol \ acetone \ esters \ hydrocarbons and chlorinated hydrocarbons, slightly soluble in water
  • 1.03 g/mL at 25 °C

Cumene Hydroperoxide (80%, Technical grade) Security Information

Cumene Hydroperoxide (80%, Technical grade) Customs Data

  • 2909600000
  • China Customs Code:

    2909600000

    Overview:

    2909600000 Peroxide alcohol\Peroxyether\Ketone peroxide and its halogenation\sulfonation\nitrification\Nitrosative derivative.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909600000 alcohol peroxides, ether peroxides, ketone peroxides and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Cumene Hydroperoxide (80%, Technical grade) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide ,  Titania Solvents: Acetonitrile ;  5 h, 25 °C
Reference
Mixed hetero-/homogeneous TiO2/N-hydroxyimide photocatalysis in visible-light-induced controllable benzylic oxidation by molecular oxygen
Krylov, Igor B.; et al, Chinese Journal of Catalysis, 2021, 42(10), 1700-1711

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tributyltin oxide Solvents: Diethyl ether
Reference
A new method for the synthesis of primary hydroperoxides. A useful application of bis(tributyltin) oxide in the hydrolysis of peroxyesters
Baj, Stefan; et al, Synlett, 2001, (5), 623-624

Synthetic Circuit 3

Reaction Conditions
Reference
Product class 3: benzylic hydroperoxides
Hartung, J.; et al, Science of Synthesis, 2009, 38, 109-141

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide
Reference
Preparation of α-methyl-α-hydroperoxyethylbenzene
Ross, Heinz; et al, Chemische Berichte, 1956, 89, 2641-4

Synthetic Circuit 5

Reaction Conditions
Reference
Product class 3: benzylic hydroperoxides
Hartung, J.; et al, Science of Synthesis, 2009, 38, 109-141

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Oxygen Catalysts: Cerium trichloride Solvents: Acetonitrile ;  15 h, 1 atm, rt
Reference
Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides
Guan, Renpeng; et al, Organic Letters, 2023, 25(14), 2482-2486

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Oxygen Catalysts: tert-Butyl hydroperoxide ,  Bis(2-pyridinecarboxylato-κN1,κO2)cobalt Solvents: Isopropanol ,  Chloroform ,  Dichloromethane ;  30 s, rt; 12 - 36 h, rt
Reference
Hydroperoxidations of Alkenes using Cobalt Picolinate Catalysts
Peralta-Neel, Zulema ; et al, Organic Letters, 2021, 23(13), 5002-5006

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[5,10,15,20-Tetrakis(2,6-dichlorophenyl)-21H,23H-porphinato(2-)-κN21,κN… Solvents: Isopropanol ,  Dichloromethane
1.2 Reagents: Oxygen
1.3 Reagents: Triethylsilane
Reference
Direct hydroperoxygenation of conjugated olefins catalyzed by cobalt(II) porphyrin
Sugamoto, Kazuhiro; et al, Journal of the Chemical Society, 1998, (23), 3989-3998

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triphenylsilane Solvents: 1,2-Dichloroethane ;  2 h, rt
Reference
Co-catalyzed autoxidation of alkene in the presence of silane. The effect of the structure of silanes on the efficiency of the reaction and on the product distribution
Wu, Jin-Ming; et al, Tetrahedron, 2005, 61(42), 9961-9968

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Preparation and Reactions of Unsymmetrically Labeled Hydroperoxides: Solvent Viscosity Dependent Oxygen Scrambling of Cumylperoxyl Free Radicals
Caldwell, Sarah E.; et al, Journal of the American Chemical Society, 1995, 117(33), 8676-7

Synthetic Circuit 11

Reaction Conditions
Reference
Product class 3: benzylic hydroperoxides
Hartung, J.; et al, Science of Synthesis, 2009, 38, 109-141

Synthetic Circuit 12

Reaction Conditions
Reference
Product class 3: benzylic hydroperoxides
Hartung, J.; et al, Science of Synthesis, 2009, 38, 109-141

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Aluminum chloride ,  Hydrochloric acid ;  50 - 100 °C
2.1 Reagents: Lewatit K 2431 ;  20 °C
Reference
Improvement of cumol-based technology for synthesis of polycondensation momomers
Ramazanov, K. R., Khimicheskaya Tekhnologiya (Moscow, 2014, 15(7), 406-413

Synthetic Circuit 14

Reaction Conditions
1.1 150 °C
2.1 Reagents: Oxygen ;  120 °C
Reference
From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds
Elangovan, Saravanakumar; et al, ACS Central Science, 2019, 5(10), 1707-1716

Synthetic Circuit 15

Reaction Conditions
Reference
Product class 3: benzylic hydroperoxides
Hartung, J.; et al, Science of Synthesis, 2009, 38, 109-141

Synthetic Circuit 16

Reaction Conditions
1.1 -
2.1 Solvents: Tetrahydrofuran
Reference
Preparation and Reactions of Unsymmetrically Labeled Hydroperoxides: Solvent Viscosity Dependent Oxygen Scrambling of Cumylperoxyl Free Radicals
Caldwell, Sarah E.; et al, Journal of the American Chemical Society, 1995, 117(33), 8676-7

Cumene Hydroperoxide (80%, Technical grade) Raw materials

Cumene Hydroperoxide (80%, Technical grade) Related Literature